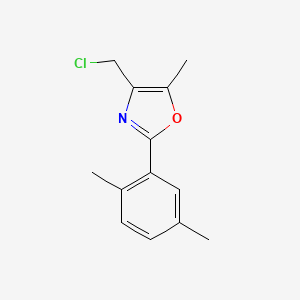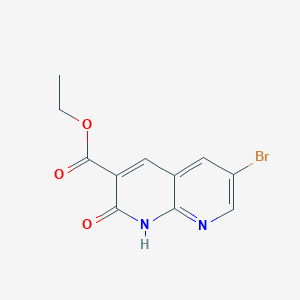![molecular formula C7H7BN2O2 B1393692 Pyrazolo[1,5-A]pyridin-7-ylboronic acid CAS No. 1231934-40-9](/img/structure/B1393692.png)
Pyrazolo[1,5-A]pyridin-7-ylboronic acid
Overview
Description
Pyrazolo[1,5-A]pyridin-7-ylboronic acid: is a heterocyclic compound that contains both pyrazole and pyridine rings fused together with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridin-7-ylboronic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with boronic acid reagents in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethyl sulfoxide. The reaction temperature is usually maintained between 50°C to 100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the compound is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-A]pyridin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions with halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0°C to 25°C.
Substitution: Palladium catalysts, halides; reaction temperature around 50°C to 100°C.
Major Products:
Oxidation: Formation of corresponding this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of various substituted this compound compounds.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-A]pyridin-7-ylboronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammatory conditions. Their ability to modulate biological pathways makes them promising candidates for new drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-A]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound’s ability to bind to specific targets with high affinity makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Contains a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[1,5-c]pyridine: Another structural isomer with a different ring fusion pattern.
Uniqueness: Pyrazolo[1,5-A]pyridin-7-ylboronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties This makes it particularly useful in cross-coupling reactions and as a ligand in biological studies
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPAUEHJYVNCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=NN12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


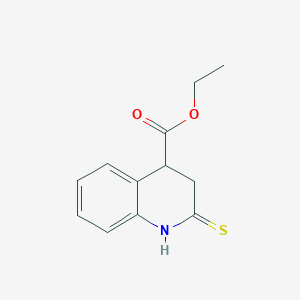
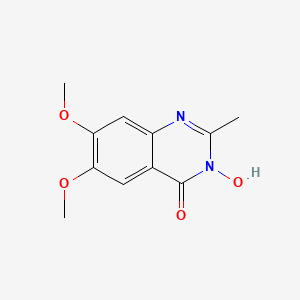
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)
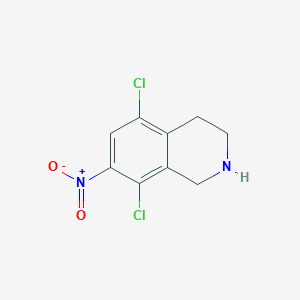
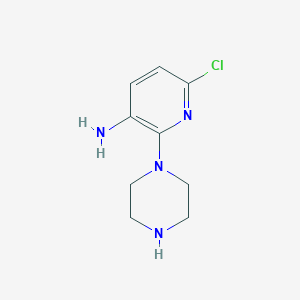
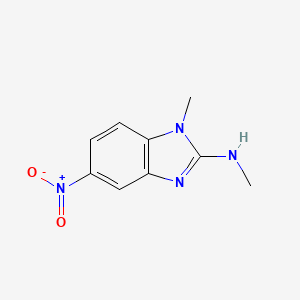
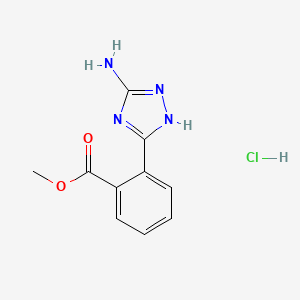
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
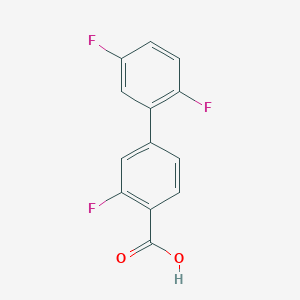
acetate](/img/structure/B1393626.png)
